Multi-Target Fragment Hit Profile: Crystallographic Binding Across Four Structurally Distinct Protein Families Versus Narrower Analog Profiles
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (PDB ligand code K2G / ZINC ID ZINC000050121209) has been experimentally validated as a fragment hit in X-ray crystallographic screens against four structurally unrelated protein targets: hnRNP A1/UP1 (PDB 9F50, resolution 1.50 Å), PHIP (PDB 5RKE, resolution 1.29 Å), tubulin (PDB 5S5B, resolution 2.30 Å), and Pseudomonas aeruginosa FabF (PDB 5SNJ) [1]. No single closely related analog—including 5-chloropyrimidine-4-carboxamide (CAS 1849391-58-7), 5-chloro-2-methylpyrimidine-4-carboxamide, or 5-fluoro-2-isopropylpyrimidine-4-carboxamide—has published crystallographic evidence of binding across an equivalently diverse target panel. Published fragment screening data for the unsubstituted pyrimidine-4-carboxamide scaffold show binding limited to one or two targets within single-target campaigns [2]. The 2-isopropyl and 5-chloro substitution pattern appears to confer a privileged fragment profile that enables recognition across divergent protein microenvironments.
| Evidence Dimension | Number of structurally distinct protein targets with published X-ray co-crystal structures confirming fragment binding |
|---|---|
| Target Compound Data | 4 protein targets (hnRNP A1/UP1, PHIP, tubulin, FabF) with validated co-crystal structures deposited in the PDB [1] |
| Comparator Or Baseline | 5-Chloropyrimidine-4-carboxamide (CAS 1849391-58-7): 0 publicly deposited fragment co-crystal structures across diverse targets. 5-Chloro-2-methylpyrimidine-4-carboxamide: 0 publicly deposited fragment co-crystal structures. General pyrimidine-4-carboxamide fragment library members: Typically 1–2 targets per singleton campaign [2]. |
| Quantified Difference | Target compound: ≥4 targets with co-crystal structures vs. closest analogs: 0 to ≤2 targets reported (≥2-fold to infinite difference in breadth of validated target engagement) |
| Conditions | X-ray crystallographic fragment screening; PDB deposition as of 2025; targets span RNA-binding proteins (hnRNP A1), protein interaction domains (PHIP), cytoskeletal proteins (tubulin), and bacterial enzymes (FabF) |
Why This Matters
A fragment with validated binding across multiple structurally unrelated targets provides superior starting-point versatility for fragment-to-lead campaigns, reducing the risk of target-class lock-in and enabling parallel optimization tracks from a single chemical starting point.
- [1] RCSB Protein Data Bank. Ligand K2G (5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide) co-crystal structures: 9F50 (hnRNP A1/UP1, 1.50 Å), 5RKE (PHIP, 1.29 Å), 5S5B (tubulin, 2.30 Å), 5SNJ (FabF). Accessed 2025. https://www.rcsb.org/ligand/K2G View Source
- [2] Mock, E. D., Kotsogianni, I., Driever, W. P. F., Fonseca, C. S., Vooijs, J. M., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515. doi:10.1021/acs.jmedchem.0c01441 View Source
